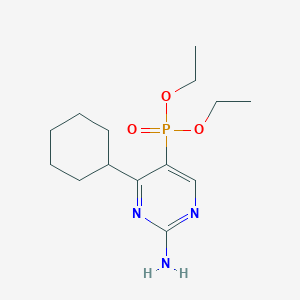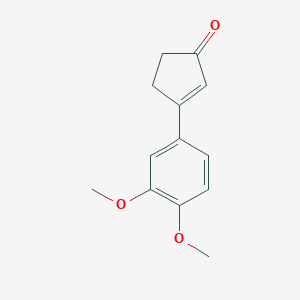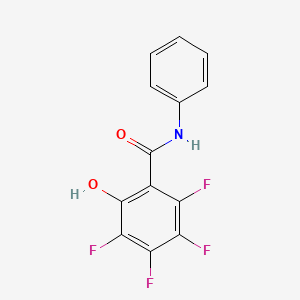
Diethyl (2-amino-4-cyclohexylpyrimidin-5-yl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl (2-amino-4-cyclohexylpyrimidin-5-yl)phosphonate is a chemical compound that belongs to the class of phosphonates. Phosphonates are organophosphorus compounds containing a diester derivative of phosphonic acid. This compound is of interest due to its unique structure, which combines a pyrimidine ring with a cyclohexyl group and a phosphonate ester.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (2-amino-4-cyclohexylpyrimidin-5-yl)phosphonate typically involves the reaction of a pyrimidine derivative with diethyl phosphite. One common method is the Michaelis-Arbuzov reaction, where trialkyl phosphite reacts with an alkyl halide to form the phosphonate ester . Another approach involves the metal-mediated coupling of dialkyl phosphite with a pyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl (2-amino-4-cyclohexylpyrimidin-5-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate ester to phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted phosphonates. These products have various applications in organic synthesis and industrial processes .
Wissenschaftliche Forschungsanwendungen
Diethyl (2-amino-4-cyclohexylpyrimidin-5-yl)phosphonate has several scientific research applications:
Wirkmechanismus
The mechanism of action of diethyl (2-amino-4-cyclohexylpyrimidin-5-yl)phosphonate involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate groups in biological systems, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can disrupt various biochemical pathways, leading to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other phosphonate derivatives such as diethyl phosphite, dimethyl phosphonate, and diethyl chloromethylphosphonate .
Uniqueness
Diethyl (2-amino-4-cyclohexylpyrimidin-5-yl)phosphonate is unique due to its combination of a pyrimidine ring and a cyclohexyl group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
113360-08-0 |
|---|---|
Molekularformel |
C14H24N3O3P |
Molekulargewicht |
313.33 g/mol |
IUPAC-Name |
4-cyclohexyl-5-diethoxyphosphorylpyrimidin-2-amine |
InChI |
InChI=1S/C14H24N3O3P/c1-3-19-21(18,20-4-2)12-10-16-14(15)17-13(12)11-8-6-5-7-9-11/h10-11H,3-9H2,1-2H3,(H2,15,16,17) |
InChI-Schlüssel |
KVOYUDCHXIZFIS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C1=CN=C(N=C1C2CCCCC2)N)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[2-(3-Methoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B14290493.png)


![Diethyl 4-phenylbicyclo[3.2.0]hept-4-ene-2,2-dicarboxylate](/img/structure/B14290506.png)
![4-[Di(propan-2-yl)amino]naphthalene-1-diazonium](/img/structure/B14290508.png)
![N-Methyl-N-[(2-methylphenyl)methyl]methanesulfonamide](/img/structure/B14290514.png)

![1-Hydroxy-1-phenyl-1-[3-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B14290522.png)

![Benzene;nonacyclo[30.8.0.02,11.04,9.012,21.014,19.022,31.024,29.034,39]tetraconta-1(32),2,4,6,8,10,12(21),13,19,22,24,26,28,30,34,36,38-heptadecaene](/img/structure/B14290531.png)


